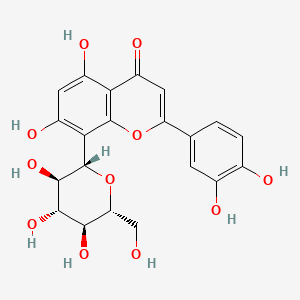

Orientin

Übersicht

Beschreibung

Orientin ist ein Flavon, eine Art von Flavonoid, das das 8-C-Glucosid von Luteolin ist. Es kommt in verschiedenen Pflanzen vor, wie zum Beispiel Adonis vernalis, Anadenanthera colubrina, Anadenanthera peregrina und Phyllostachys nigra Bambusblattern . This compound ist bekannt für seine antioxidativen, entzündungshemmenden und neuroprotektiven Eigenschaften .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound kann durch verschiedene Methoden synthetisiert werden, darunter Hochleistungsflüssigchromatographie (HPLC) und präparative Hochleistungsflüssigchromatographie (PHPLC). Eine Methode beinhaltet die Verwendung von AB-8-Harz-basierter Säulenchromatographie, gefolgt von PHPLC, unter Verwendung einer mobilen Phase, die aus Methanol-Wasser mit 0,3 % Essigsäure besteht . Die Durchflussrate wird bei 5 ml/min gehalten, und die Säulentemperatur wird auf 20 °C gehalten .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird this compound oft aus natürlichen Quellen wie Bambusblattern extrahiert. Der Extraktionsprozess beinhaltet makroporöse Harz-Säulenchromatographie und präparative Hochleistungsflüssigchromatographie . Diese Methode gewährleistet eine hohe Reinheit und Ausbeute von this compound.

Wissenschaftliche Forschungsanwendungen

Orientin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung verwendet, um die antioxidativen Eigenschaften von Flavonoiden zu untersuchen.

Medizin: Erforscht auf sein Potenzial zur Behandlung von Darmkrebs, Leberentzündung und neurodegenerativen Erkrankungen

Industrie: Einsatz bei der Entwicklung von natürlichen Antioxidantien für Lebensmittel und Kosmetikprodukte.

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus:

Antioxidativer Mechanismus: Aktiviert den Nrf2-ARE-Signalweg, was zur Produktion von antioxidativen Enzymen wie Hämoxygenase-1 (HO-1), Superoxiddismutase (SOD), Katalase (CAT) und Glutathionperoxidase (GPx) führt.

Entzündungshemmender Mechanismus: Hemmt den TLR4/NF-kB-Signalweg und reduziert die Spiegel von proinflammatorischen Zytokinen wie IL-6, IL-1β und TNF-α.

Apoptose-Induktion: Induziert die mitochondriale intrinsische Apoptose in Krebszellen, unterbricht die Zellproliferation und die Entzündungs-Signalwege.

Wirkmechanismus

Target of Action

Orientin, a phenolic phytoconstituent, has been found to interact with several key targets in the body. These include nuclear factor erythroid 2 related factor 2-antioxidant response element (Nrf2-ARE), phosphatidylinositol 3‑kinase-protein kinase B (PI3K-Akt), c-Jun N-terminal kinase-extracellular signal-regulated kinase 1/2 (JNK-ERK1/2), and toll-like receptor 4/nuclear factor-kappa B (TLR4/NF-kB) pathways . These targets play pivotal roles in various pathologies, including Parkinson’s disease and colorectal cancer .

Mode of Action

This compound modulates the activity of its targets, leading to a variety of cellular changes. For instance, it activates the Nrf2-ARE pathway, leading to the production of antioxidant enzymes . It also inhibits the activation of the NF-κB signaling pathway, which is involved in inflammation and cell proliferation .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the Nrf2-ARE, PI3K-Akt, JNK-ERK1/2, and TLR4/NF-kB pathways . These pathways are involved in oxidative stress response, cell survival, inflammation, and immune response. By modulating these pathways, this compound can exert neuroprotective benefits in Parkinson’s disease and anticarcinogenic effects in colorectal cancer .

Pharmacokinetics

It has been administered at doses of 10 and 20 µm in cell lines and 10 and 20 mg/kg in mice, indicating that it can be absorbed and distributed in the body

Result of Action

This compound has been shown to have a variety of molecular and cellular effects. It can inhibit the proliferation and migration of hepatocellular carcinoma cells . In the context of Parkinson’s disease, this compound dose-dependently attenuated rotenone-induced changes in oxidative stress markers, inflammatory markers, gene expression levels, and behavioral parameters . In colorectal cancer, this compound induces mitochondrial intrinsic apoptosis in cells, thereby actively interrupting cell proliferation and inflammatory signaling pathways .

Biochemische Analyse

Biochemical Properties

Orientin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the levels of pro-inflammatory cytokines such as interleukin-6, interleukin-1β, and tumor necrosis factor-α . This compound also increases the level of interleukin-10, an anti-inflammatory cytokine . These interactions highlight its potential in modulating inflammatory responses and oxidative stress.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In hepatocellular carcinoma cells, this compound inhibits proliferation and migration by suppressing the activation of the NF-κB signaling pathway . Additionally, this compound induces mitochondrial intrinsic apoptosis in colorectal cancer cells, thereby interrupting cell proliferation and inflammatory signaling pathways . These effects demonstrate this compound’s potential in cancer treatment by influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It induces mitochondrial intrinsic apoptosis in colorectal cancer cells by interrupting cell proliferation and inflammatory signaling pathways . This compound also modulates key signaling pathways such as PTEN/PI3/Akt and Wnt/β-catenin, which are linked to cancer progression . Furthermore, this compound inhibits the NF-κB signaling pathway in hepatocellular carcinoma cells, reducing cell proliferation and migration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, this compound exhibits a time-dependent inhibitory effect on the proliferation of hepatocellular carcinoma cells . Additionally, this compound’s stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its bioactivity over extended periods, making it a promising candidate for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving colorectal cancer, this compound has shown dose-dependent intracellular reactive oxygen species generation . Higher doses of this compound have been associated with increased pro-apoptotic effects and reduced tumor growth . It is essential to consider potential toxic or adverse effects at high doses, as these can impact the overall therapeutic efficacy of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It modulates the Nrf2-ARE pathway, leading to the production of antioxidant enzymes such as heme oxygenase-1, superoxide dismutase, catalase, and glutathione peroxidase . These enzymes help scavenge reactive oxygen species and protect cells from oxidative damage. Additionally, this compound influences the PI3K/Akt and JNK-ERK1/2 pathways, which are crucial for cellular energy regulation and survival .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with glucose transporters and insulin signaling pathways to enhance substrate metabolism in liver cells . This compound’s ability to improve glucose and palmitate uptake highlights its potential in regulating cellular energy homeostasis and metabolic function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize in mitochondria, where it exerts protective effects against oxidative stress and mitochondrial dysfunction . This localization is essential for its role in modulating mitochondrial autophagy and preventing apoptosis in cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Orientin can be synthesized through various methods, including high-performance liquid chromatography (HPLC) and preparative high-performance liquid chromatography (PHPLC). One method involves the use of AB-8 resin-based column chromatography followed by PHPLC, using a mobile phase consisting of methyl alcohol-water with 0.3% acetic acid . The flow rate is maintained at 5 mL/min, and the column temperature is kept at 20°C .

Industrial Production Methods

In industrial settings, this compound is often extracted from natural sources such as bamboo leaves. The extraction process involves macroporous resin column chromatography and preparative high-performance liquid chromatography . This method ensures high purity and yield of this compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Orientin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist bekannt, dass es mit Antioxidantien interagiert, die Aktivierung von Phase-1-Enzymen begrenzt und die mitochondriale intrinsische Apoptose in Krebszellen induziert .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen tert-Butylhydroperoxid (TBHP) und Thapsigargin (TG). Diese Reagenzien werden verwendet, um die oxidative Stressantwort und die Eliminierung von Stress im endoplasmatischen Retikulum zu untersuchen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, umfassen verschiedene Metaboliten, die entzündungshemmende und antioxidative Eigenschaften aufweisen. Diese Metaboliten spielen eine entscheidende Rolle bei der Aufrechterhaltung der zellulären Homöostase und der Verhinderung von oxidativem Schaden .

Vergleich Mit ähnlichen Verbindungen

Orientin wird oft mit anderen Flavonoiden wie Luteolin, Apigenin und Isothis compound verglichen. Während all diese Verbindungen antioxidative und entzündungshemmende Eigenschaften aufweisen, ist this compound aufgrund seiner höheren Löslichkeit und Bioverfügbarkeit einzigartig . Ähnliche Verbindungen sind:

Luteolin: Ein Flavonoid mit starken antioxidativen Eigenschaften.

Apigenin: Bekannt für seine entzündungshemmenden und krebshemmenden Wirkungen.

Isothis compound: Das 6-C-Glucosid von Luteolin, strukturell ähnlich wie this compound, aber mit unterschiedlichen biologischen Aktivitäten.

Die einzigartigen Eigenschaften von this compound machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-6-14-17(28)18(29)19(30)21(32-14)16-11(26)4-10(25)15-12(27)5-13(31-20(15)16)7-1-2-8(23)9(24)3-7/h1-5,14,17-19,21-26,28-30H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAPMLGJVGLZOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Orientin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28608-75-5 | |

| Record name | Orientin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

265 - 267 °C | |

| Record name | Orientin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

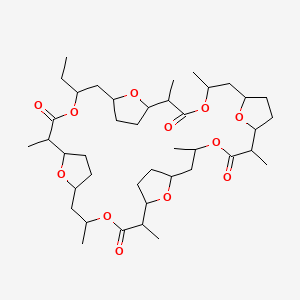

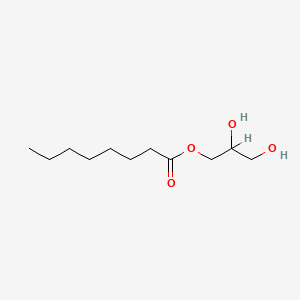

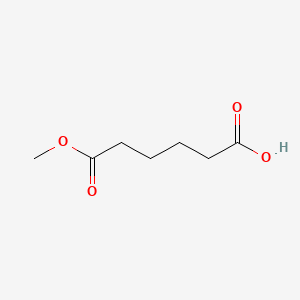

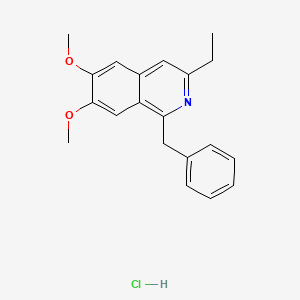

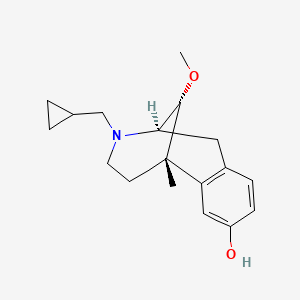

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

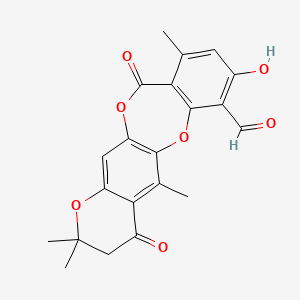

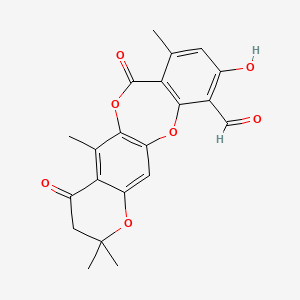

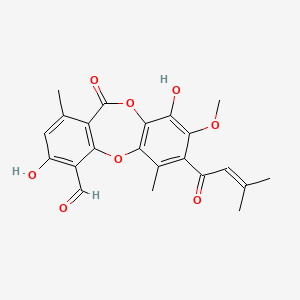

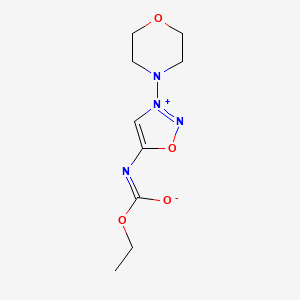

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.